Spathulenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

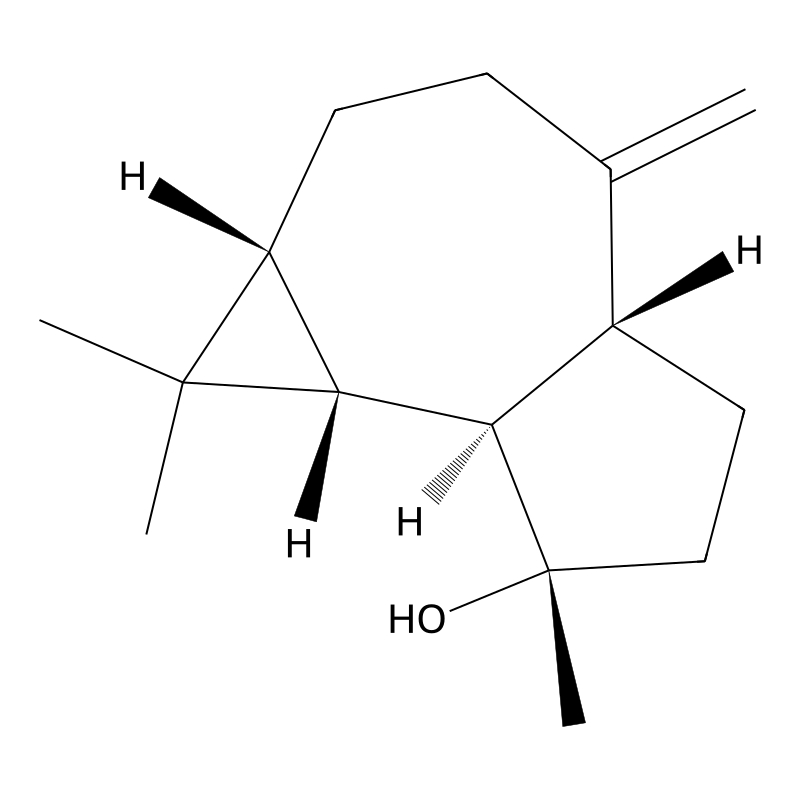

Spathulenol is a tricyclic sesquiterpene alcohol characterized by its unique structure, which resembles the azulenes. It is classified within the group of organic compounds known as 5,10-cycloaromadendrane sesquiterpenoids. The molecular formula for spathulenol is C15H24O, and it has a molecular weight of approximately 220.35 g/mol. This compound is primarily found in various plants, including oregano (Origanum vulgare) and several species of the Artemisia genus, such as tarragon (Artemisia dracunculus) and mugwort (Artemisia vulgaris) .

The mechanism of action of spathulenol is not fully elucidated. However, some studies suggest it may have anti-inflammatory and antimicrobial properties []. These effects could be due to interactions with cellular processes or enzymes, but more research is needed to understand the specific mechanisms involved.

Further Research Needed:

More research is needed to fully understand the properties and potential applications of spathulenol. This includes studies on its:

- Biosynthesis pathways in plants.

- Biological activities and potential health benefits.

- Safety profile and potential toxicity.

Anti-inflammatory and Anti-nociceptive Properties

Studies suggest that spathulenol exhibits promising anti-inflammatory and anti-nociceptive (pain-relieving) effects. Research on the essential oil of Psidium guineense, which contains spathulenol as a major component, demonstrated its ability to reduce inflammation and pain sensitivity in mice models []. Furthermore, isolated spathulenol displayed significant anti-inflammatory and anti-nociceptive activity in various models, including those for acute and chronic pain [].

Potential for Cancer Treatment

Spathulenol, either alone or as a component of essential oils, has shown potential anti-tumor activity in some studies. For instance, research on the essential oil of Annona vepretorum, rich in spathulenol, revealed its cytotoxic effects against various cancer cell lines []. Additionally, the essential oil and purified spathulenol from Psidium guineense exhibited antiproliferative activity against cancer cells in vitro []. However, it's crucial to note that these findings are preliminary and further research is necessary to determine the effectiveness and safety of spathulenol in cancer treatment.

Other Areas of Research

Spathulenol is also being explored for its potential applications in other areas, including:

- Antioxidant activity: Studies suggest that spathulenol possesses antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

- Antimicrobial activity: Some research indicates that spathulenol might have antimicrobial activity against certain bacteria and fungi []. However, more research is required to confirm this and understand its potential mechanisms.

Spathulenol exhibits significant biological activities:

- Anticholinesterase Activity: It inhibits the enzyme acetylcholinesterase, which is crucial for neurotransmission .

- Antinociceptive and Antihyperalgesic Effects: Studies have shown that spathulenol can reduce pain sensitivity and hyperalgesia .

- Antimycobacterial Properties: It has demonstrated effectiveness against Mycobacterium species, suggesting potential applications in treating tuberculosis .

These bioactivities make spathulenol a compound of interest in pharmacological research.

Spathulenol can be synthesized through several methods:

- Ozonolysis of Aromadendrene: This method involves two sequential ozonizations leading to the formation of spathulenol .

- Extraction from Plant Sources: It can be isolated from essential oils derived from plants like oregano and Artemisia species through distillation methods .

These synthesis methods highlight both synthetic and natural avenues for obtaining spathulenol.

Spathulenol has various applications:

- Pharmaceuticals: Due to its anticholinesterase and antimycobacterial properties, it holds potential in developing medications for neurological disorders and infections.

- Agriculture: Its insecticidal properties suggest that it could be used in environmentally friendly pest control strategies .

- Aromatherapy: As a component of essential oils, spathulenol contributes to the aromatic profile of various herbal products.

Research indicates that spathulenol interacts with several biological pathways:

- Lipid Metabolism: It plays a role in lipid peroxidation processes .

- Cell Signaling: Its interactions may influence cellular signaling pathways, although specific mechanisms require further investigation .

These interactions underscore its relevance in both health and disease contexts.

Spathulenol shares structural similarities with other sesquiterpenes. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Caryophyllene | Sesquiterpene | Exhibits anti-inflammatory properties; used in cannabis products. |

| Farnesene | Sesquiterpene | Known for its role in plant defense mechanisms; has insect-repelling properties. |

| Germacrene D | Sesquiterpene | Found in many essential oils; recognized for its antimicrobial activity. |

Spathulenol's unique features include its specific tricyclic structure and notable bioactivities that differentiate it from these similar compounds.

Spathulenol, a tricyclic sesquiterpene alcohol (C₁₅H₂₄O; molecular weight: 220.35 g/mol), was first isolated in 1975 from the volatile oils of Artemisia vulgaris (mugwort) and Artemisia dracunculus (tarragon). Initial characterization revealed it as a colorless, viscous compound with an earthy-aromatic odor and bitter-spicy taste. Its structure, featuring a cyclopropane ring fused to a bicyclic azulene-like core, distinguished it from other sesquiterpenoids and sparked interest in its biosynthetic origins. Early studies noted its co-occurrence with camphor in Artemisia annua, hinting at competitive biosynthetic pathways with the antimalarial compound artemisinin.

Evolution of Spathulenol Research in Terpenoid Chemistry

Research in the 1980s–1990s focused on spathulenol’s role in terpenoid biosynthesis. Gas chromatography–mass spectrometry (GC-MS) analyses of A. annua essential oils revealed inverse correlations between spathulenol and artemisinin concentrations, suggesting shared precursors (e.g., farnesyl diphosphate) but divergent enzymatic pathways. For example, spathulenol synthase catalyzes the cyclization of farnesyl diphosphate into spathulenol, while amorphadiene synthase directs flux toward artemisinin. Structural studies further elucidated its stereochemistry, with (-)-spathulenol identified as the dominant enantiomer in most plant species.

Significance in Natural Product Chemistry and Chemotaxonomy

Spathulenol serves as a chemotaxonomic marker in the Asteraceae and Lamiaceae families. It constitutes >60% of the essential oil in Moluccella aucheri (Lamiaceae) and 12–20% in Salvia species. Its presence in distantly related genera, such as Hypericum perforatum (Hypericaceae) and Gossypium (Malvaceae), underscores its evolutionary conservation. Chemotaxonomic studies utilize spathulenol-to-camphor ratios to differentiate Artemisia subspecies, aiding in the authentication of medicinal herbs.

Molecular Architecture and Formula (C15H24O)

Tricyclic Sesquiterpenoid Framework

Spathulenol represents a tricyclic sesquiterpenoid compound with the molecular formula C15H24O [1] [6]. The fundamental molecular architecture consists of a complex tricyclic framework that distinguishes it from other sesquiterpene alcohols [1]. The compound is characterized by a 4-methylidenedecahydro-1H-cyclopropa[e]azulene core structure carrying three methyl substituents at positions 1, 1, and 7, along with a hydroxy substituent at position 7 [1] [6]. This intricate tricyclic arrangement forms the structural foundation that defines spathulenol's unique chemical identity within the sesquiterpenoid family [2] [9].

The sesquiterpenoid nature of spathulenol places it within the C15 terpenoid class, representing one of the most structurally diverse groups of natural products [7] [9]. The tricyclic framework incorporates fifteen carbon atoms arranged in a highly organized three-dimensional structure that contributes to its distinctive physicochemical properties [1] [15].

Carbotricyclic Alcohol Classification

Spathulenol is classified as a carbotricyclic compound and tertiary alcohol, reflecting its structural complexity and functional group characteristics [1] [6]. The carbotricyclic nature refers to the three interconnected carbon ring systems that form the molecular skeleton [8] [15]. As a tertiary alcohol, spathulenol contains a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, specifically at position 7 of the tricyclic framework [1] [5].

This classification places spathulenol within the broader category of sesquiterpenoid alcohols, which are known for their diverse biological activities and occurrence in essential oils [1] [25]. The tertiary alcohol functionality contributes significantly to the compound's chemical reactivity and interactions with other molecules [5] [8].

Aromadendrane Skeleton Features

The structural foundation of spathulenol is based on the aromadendrane skeleton, specifically classified as a 5,10-cycloaromadendrane sesquiterpenoid [9] [11] [15]. This skeletal arrangement arises from the C5-C10 cyclization of the aromadendrane framework, creating a unique three-dimensional structure [9] [11]. The aromadendrane-type carbon skeleton is characterized by its tricyclic nature with specific ring fusion patterns that distinguish it from other sesquiterpenoid frameworks [12] [13].

The 5,10-cycloaromadendrane skeleton features a distinctive arrangement where the cyclization between carbon atoms 5 and 10 creates additional structural rigidity and complexity [7] [15]. This skeletal framework is responsible for spathulenol's characteristic three-dimensional conformation and contributes to its specific stereochemical properties [11] [13].

Stereochemistry and Isomeric Forms

(+)-Spathulenol and (-)-Spathulenol Configurations

Spathulenol exists in two primary enantiomeric forms: (+)-spathulenol and (-)-spathulenol, each possessing distinct stereochemical configurations [1] [3] [14]. The (+)-spathulenol enantiomer, with CAS registry number 6750-60-3, exhibits the (1aR,4aR,7S,7aR,7bR) absolute configuration [1] [5]. In contrast, (-)-spathulenol, registered under CAS number 77171-55-2, displays the (1aS,4aS,7R,7aS,7bS) stereochemical arrangement [3] [14].

The systematic IUPAC nomenclature for (+)-spathulenol is (1aR,4aR,7S,7aR,7bR)-1,1,7-Trimethyl-4-methylenedecahydro-1H-cyclopropa[e]azulen-7-ol, while (-)-spathulenol is designated as (1aS,4aS,7R,7aS,7bS)-1,1,7-Trimethyl-4-methylenedecahydro-1H-cyclopropa[e]azulen-7-ol [3] [4] [14]. These enantiomers represent mirror images of each other, possessing identical molecular formulas and connectivity but differing in their three-dimensional spatial arrangements [14] [16].

Spatial Arrangement and Conformational Analysis

The spatial arrangement of spathulenol has been extensively studied through advanced spectroscopic techniques, revealing complex conformational characteristics [18] [21]. The three-dimensional structure determination has been accomplished through Nuclear Overhauser Effect (NOE) correlated two-dimensional nuclear magnetic resonance and NOE difference methods [18] [21]. These analyses have provided detailed insights into the spatial proximity relationships between different protons within the molecule [18] [21].

The conformational analysis reveals that spathulenol adopts a rigid three-dimensional structure due to its tricyclic framework [18] [36]. X-ray crystallographic studies of aromadendrane-derived compounds, including spathulenol derivatives, have confirmed the spatial arrangements and provided definitive structural information [36] [38]. The molecular geometry is characterized by specific dihedral angles and bond lengths that contribute to the compound's overall stability and reactivity [36].

Chirality Centers and Absolute Configuration

Spathulenol contains five defined stereocenter atoms, making it a highly complex chiral molecule [4] [8]. These chirality centers contribute to the existence of multiple possible stereoisomers, though only the (+) and (-) enantiomers are commonly encountered in natural sources [1] [14]. The absolute configuration of each stereocenter has been determined through comprehensive spectroscopic analysis and comparison with related compounds [18] [21].

The stereochemical complexity of spathulenol arises from the rigid tricyclic framework that locks the molecule into specific conformations [16] [36]. Each of the five stereocenters maintains a fixed spatial arrangement, contributing to the compound's optical activity and distinct physical properties [3] [4]. The absolute stereochemistry determination has been crucial for understanding the structure-activity relationships and biological properties of different spathulenol isomers [12] [29].

Physical and Chemical Properties

Spectroscopic Characteristics

Spathulenol exhibits distinctive spectroscopic properties that facilitate its identification and structural characterization [18] [21]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that are diagnostic for the aromadendrane framework [18] [21]. The proton nuclear magnetic resonance spectrum displays complex multipicity patterns due to the rigid tricyclic structure and multiple stereogenic centers [18] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with signals classified into CH, CH2, CH3, and quaternary carbon categories through INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) techniques [18] [21] [24]. The mass spectrometric fragmentation patterns show characteristic ion peaks that are diagnostic for the spathulenol structure [3] [19].

Gas chromatographic retention indices on non-polar columns typically range from 1572 to 1619, providing additional identification parameters [19] [20]. Infrared spectroscopy confirms the presence of characteristic functional groups, including the tertiary alcohol hydroxyl group and the methylidene double bond [30].

Physiochemical Parameters

The physiochemical parameters of spathulenol have been extensively characterized through experimental and computational methods. The following table summarizes the key physical and chemical properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 220.35 g/mol | [1] [6] |

| Boiling Point | 284.7°C at 760 mmHg | [5] [17] |

| Density | 1.02±0.1 g/cm³ | [17] |

| Flash Point | 123.9±13.7°C | [17] |

| Refractive Index | 1.528 | [17] |

| Vapor Pressure | 0.0±1.4 mmHg at 25°C | [17] |

| LogP (Octanol/Water) | 4.45 | [17] [20] |

| Exact Mass | 220.182715 g/mol | [4] [8] |

| Polar Surface Area | 20.23 Ų | [5] [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 1 | [8] |

The compound demonstrates low water solubility, as indicated by its high LogP value and calculated LogWS of -3.81 [20]. This lipophilic character is consistent with its occurrence in essential oils and plant volatile fractions [1] [2].

Organoleptic Properties

Spathulenol possesses distinctive organoleptic characteristics that contribute to its identification in natural product mixtures [2] [5]. The compound appears as a colorless to pale yellow clear liquid with specific sensory properties [2] [5]. Historical isolation studies describe spathulenol as having an earth-aromatic odor and bitter-spicy taste [2].

The olfactory properties of spathulenol are attributed to its volatile nature and specific molecular structure [22] [25]. In essential oil compositions, spathulenol contributes to the overall aromatic profile and has been identified as a significant component in various plant species [25] [30]. The compound's organoleptic properties are considered important for its role as a volatile oil component and plant metabolite [1] [6].

Structural Elucidation Techniques

Two-Dimensional NMR Analysis Methods

Two-dimensional nuclear magnetic resonance spectroscopy has proven to be the most powerful tool for spathulenol structural elucidation [18] [21]. The comprehensive structural analysis employs multiple two-dimensional techniques including proton-proton shift-correlated spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple-bond correlation (HMBC) [12] [18] [21] [35].

The COSY experiments provide crucial information about the network of spin couplings within the molecule, allowing for the determination of connectivity patterns between adjacent protons [18] [21]. HSQC spectroscopy establishes direct carbon-hydrogen correlations, facilitating the assignment of proton-carbon pairs throughout the molecular framework [12] [35]. HMBC experiments reveal long-range carbon-hydrogen correlations that are essential for determining the overall connectivity and structural framework [12] [35].

The systematic application of these two-dimensional techniques has enabled complete structural assignment of spathulenol, including the determination of its three-dimensional conformation [18] [21]. The spectroscopic data obtained from these methods provides unambiguous evidence for the tricyclic aromadendrane structure and confirms the positions of all substituents [18] [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of spathulenol reveals characteristic fragmentation patterns that are diagnostic for the aromadendrane skeleton [3] [19] [26]. Under electron ionization conditions, spathulenol exhibits specific fragmentation pathways that provide structural information about the tricyclic framework [3] [19]. The molecular ion peak appears at m/z 220, corresponding to the molecular weight of the compound [3] [26].

Key fragmentation patterns include the loss of water [M-H2O]+ and methyl radical [M-CH3]+ ions, which are characteristic of tertiary alcohols [26]. Additional fragmentation involves the breakdown of the tricyclic system, producing fragment ions that are diagnostic for the aromadendrane structure [3] [19]. The mass spectrometric data serves as valuable complementary information to nuclear magnetic resonance spectroscopy for structural confirmation [35].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C15H24O with high precision [4] [8]. The exact mass of 220.182715 g/mol has been determined through high-resolution techniques, providing additional confidence in structural assignments [4] [8].

INEPT and NOE Difference Methods

Advanced nuclear magnetic resonance techniques, including INEPT and Nuclear Overhauser Effect (NOE) difference methods, have been instrumental in spathulenol structural determination [18] [21] [24]. INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) techniques enhance the sensitivity of carbon-13 nuclear magnetic resonance spectroscopy by transferring polarization from protons to carbon nuclei [18] [21] [24].

The INEPT method has been specifically employed to classify carbon-13 resonances according to their substitution patterns, distinguishing between CH, CH2, CH3, and quaternary carbon atoms [18] [21]. This classification is crucial for understanding the carbon framework and confirming structural assignments [18] [21] [24]. The enhanced sensitivity provided by INEPT allows for more accurate integration and assignment of carbon signals [24].

Nuclear Overhauser Effect difference experiments provide critical spatial information by detecting through-space interactions between nuclei [18] [21]. These experiments have been essential for determining the three-dimensional structure of spathulenol and achieving complete assignment of both proton and carbon-13 resonances [18] [21]. The NOE data confirms the spatial relationships between different parts of the molecule and validates the proposed stereochemical assignments [18] [21].

Farnesyl Pyrophosphate as Precursor

Farnesyl pyrophosphate serves as the universal precursor for all sesquiterpenes, including spathulenol [1]. This essential fifteen-carbon isoprenoid intermediate is formed through the mevalonate pathway in the cytoplasm or the methylerythritol phosphate pathway in plastids [2]. The biosynthesis of farnesyl pyrophosphate involves the sequential condensation of dimethylallyl pyrophosphate with two molecules of isopentenyl pyrophosphate, catalyzed by farnesyl pyrophosphate synthase [1] [3].

The formation process begins with the condensation of dimethylallyl pyrophosphate and isopentenyl pyrophosphate to produce geranyl pyrophosphate, followed by the addition of a second isopentenyl pyrophosphate unit to yield farnesyl pyrophosphate [3]. This C15 isoprenoid molecule provides the complete carbon framework necessary for spathulenol biosynthesis, with its three isoprene units arranged in a head-to-tail configuration [4].

Farnesyl pyrophosphate synthase represents a critical regulatory point in sesquiterpene biosynthesis, as its activity directly controls the availability of the substrate for spathulenol formation [5]. Studies have demonstrated that overexpression of farnesyl pyrophosphate synthase can lead to increased sesquiterpene production, with some reports showing up to 1.5-fold increases in artemisinin levels when farnesyl pyrophosphate synthase was overexpressed [5].

Enzymatic Cyclization Mechanisms

The conversion of farnesyl pyrophosphate to spathulenol proceeds through a complex series of enzymatic cyclization reactions involving carbocation intermediates [6]. The initial step requires metal-mediated removal of the diphosphate anion from farnesyl pyrophosphate, typically involving magnesium cofactors [6] [7]. This heterolytic cleavage generates a transoid farnesyl cation, which due to its constrained structure, can undergo cyclization at specific double bonds [6].

The farnesyl cation can isomerize to form a cisoid nerolidyl cation, which provides alternative cyclization pathways [6]. The nerolidyl cation can undergo cyclization at either the C6-C7 double bond or the C10-C11 double bond, leading to different carbocation intermediates that ultimately determine the final sesquiterpene structure [6]. For spathulenol formation, the cyclization typically involves C1-C10 or C1-C6 attack patterns, generating bicyclic intermediates that undergo further rearrangements [2].

The enzymatic cyclization mechanisms are characterized by extraordinary specificity and complexity [8]. Quantum mechanics and molecular dynamics studies have revealed that sesquiterpene synthases generate carbocations in their active sites, which undergo series of structural rearrangements until products are formed via deprotonation or nucleophile attack [8]. These carbocation intermediates can experience multiple rearrangements, cyclizations, hydride shifts, and methyl migrations before reaching the final spathulenol structure [9].

Role of Sesquiterpene Synthases

Sesquiterpene synthases play active and multifaceted roles in spathulenol biosynthesis rather than serving merely as passive stereochemical templates [7]. These enzymes catalyze the metal-dependent turnover of farnesyl pyrophosphate to generate spathulenol and related aromadendrane-type sesquiterpenes through sophisticated mechanistic control [7] [2].

The enzyme active sites provide essential conformational control over the cyclization process [10]. Structural studies of sesquiterpene synthases reveal substantial conformational changes that completely sequester the hydrophobic active site cavity from solvent upon substrate binding [10]. This conformational change is triggered by the diphosphate group of the substrate and creates an optimal environment for carbocation chemistry [10].

Sesquiterpene synthases contain two conserved metal-binding motifs that are essential for catalytic activity: the aspartate-rich motif and the secondary metal-binding motif [10]. These motifs coordinate magnesium ions that are crucial for diphosphate cleavage and carbocation stabilization [10]. The enzymes also feature specific amino acid residues that stabilize reactive carbocation intermediates and guide the cyclization cascade toward spathulenol formation [11].

Recent advances in sesquiterpene synthase characterization have identified key structural elements that determine product specificity [2]. For aromadendrane-type sesquiterpenes like spathulenol, specific synthases such as viridiflorol synthase have been engineered for efficient biosynthesis in heterologous systems [2]. These findings demonstrate that subtle changes in enzyme structure can dramatically alter product outcomes and provide opportunities for metabolic engineering approaches.

Formation of Aromadendrane Skeleton

Carbocation Intermediates and Rearrangements

The formation of the aromadendrane skeleton characteristic of spathulenol involves complex carbocation chemistry with multiple intermediate structures [12] [8]. The process begins with the ionization of farnesyl pyrophosphate, generating a primary carbocation that serves as the starting point for a cascade of rearrangement reactions [13]. These carbocation intermediates are stabilized through specific enzyme-substrate interactions and undergo systematic structural transformations that ultimately produce the tricyclic aromadendrane framework [12].

The carbocation rearrangements proceed through both 1,2-hydride shifts and 1,2-methyl shifts, which are essential for achieving the final spathulenol structure [14]. Studies using quantum chemical calculations have revealed that many secondary carbocations proposed as intermediates in sesquiterpene biosynthesis are not stable minima on potential energy surfaces but instead exist as transition states or in plateau regions with multiple exit channels [13] [14]. This finding has significant implications for spathulenol biosynthesis, as it suggests that the formation process involves concerted rearrangements rather than discrete stepwise transformations [14].

The aromadendrane skeleton formation specifically involves the development of a unique 5,7,3-fused ring system [12]. The structural characterization of spathulenol reveals a dimethylcyclopropanazulene framework, where the seven-membered ring (ring B) and the three-membered ring (ring C) are fused to a five-membered ring (ring A) [12]. This tricyclic structure arises from specific carbocation rearrangement patterns that are template-controlled by the sesquiterpene synthase active site [15].

Research on aromadendrane-type sesquiterpenes has demonstrated that oxidation typically occurs at specific positions, particularly at C-7 and C-10, while oxidation at other carbon atoms except C-5 and C-6 is less frequent [12]. For spathulenol, the hydroxyl group is positioned at C-10, representing one of the common oxidation patterns observed in this class of compounds [15].

Enzyme-Mediated Transformations

Enzyme-mediated transformations in spathulenol biosynthesis involve sophisticated control mechanisms that guide carbocation intermediates through specific reaction pathways [16] [17]. The sesquiterpene synthases responsible for aromadendrane formation act as highly specialized biocatalysts that provide both conformational templates and electrostatic environments necessary for productive cyclization [16].

The enzyme active sites create unique microenvironments that stabilize otherwise unstable carbocation intermediates and direct them toward specific product outcomes [9]. Structural studies have revealed that these enzymes undergo significant conformational changes upon substrate binding, creating enclosed active site cavities that exclude water and provide optimal conditions for carbocation chemistry [10]. This conformational control is essential for achieving the regio- and stereoselectivity required for spathulenol formation [17].

Enzyme engineering studies have demonstrated the critical importance of specific amino acid residues in determining product specificity [11]. Site-directed mutagenesis experiments on sesquiterpene synthases have identified key residues that influence carbocation stabilization and rearrangement pathways [11]. These findings provide insights into the molecular mechanisms underlying aromadendrane skeleton formation and offer opportunities for developing engineered enzymes with enhanced spathulenol production capabilities [2].

The role of metal cofactors, particularly magnesium ions, is essential for enzyme-mediated transformations in spathulenol biosynthesis [10]. These metal ions not only facilitate the initial diphosphate cleavage but also participate in stabilizing carbocation intermediates throughout the cyclization cascade [10]. The coordination of magnesium ions with specific enzyme residues creates the proper electrostatic environment for guiding carbocation rearrangements toward the aromadendrane skeleton [6].

Bicyclogermacrene as Intermediate

Bicyclogermacrene serves as a crucial intermediate in the biosynthetic pathway leading to spathulenol and other aromadendrane sesquiterpenoids [18] [19]. This strained bicyclic sesquiterpene represents a key platform molecule that can undergo further transformations to generate the tricyclic aromadendrane skeleton characteristic of spathulenol [18] [20].

The formation of bicyclogermacrene from farnesyl pyrophosphate involves specific cyclization patterns that create the bicyclic framework necessary for subsequent rearrangements [21]. Studies have demonstrated that bicyclogermacrene synthase can be engineered to improve conversion rates, with specific mutations such as G91S and R242K showing enhanced activity [2]. This intermediate serves as a branch point for multiple aromadendrane-type sesquiterpenes, including spathulenol, viridiflorol, and ledene [19] [20].

The conversion of bicyclogermacrene to spathulenol represents a biomimetic transformation that has been successfully reproduced in synthetic chemistry [18] [19]. Research has shown that bicyclogermacrene can be used as a platform intermediate for accessing several aromadendrane sesquiterpenoids through controlled chemical transformations [19] [22]. These studies provide valuable insights into the natural biosynthetic mechanisms and offer strategies for producing spathulenol through semi-synthetic approaches [20].

The structural features of bicyclogermacrene make it particularly suitable as an intermediate for aromadendrane formation [23]. The compound contains the necessary carbon framework and strain patterns that facilitate ring rearrangements leading to the final tricyclic structure [24]. Identification of bicyclogermacrene as an intermediate has been confirmed through isotopic labeling studies and biomimetic synthesis approaches, demonstrating its central role in spathulenol biosynthesis [21] [25].

Competitive Biosynthetic Pathways

Relationship with Artemisinin Biosynthesis

Spathulenol biosynthesis competes directly with artemisinin production for the common precursor farnesyl pyrophosphate [26] [27]. Both pathways utilize the same substrate pool, creating a metabolic competition that influences the relative production levels of these important sesquiterpenes [28] [29]. Research has demonstrated that spathulenol and artemisinin biosynthesis represent competing routes that can significantly impact each other's production efficiency [26].

Studies on Artemisia annua have revealed that spathulenol formation stands as a competitive pathway to artemisinin synthesis [26]. The relationship between these pathways is particularly evident in clustering analyses of essential oil compositions, where spathulenol and camphor belong to distinct clusters from artemisinin and its precursors [26]. This competitive relationship suggests that controlling spathulenol biosynthesis could potentially maximize artemisinin yield in pharmaceutical production systems [26].

The structural similarity between spathulenol and artemisinin precursors provides insights into their biosynthetic relationship [26]. Both compounds share a cycloheptanyl skeleton component, suggesting they diverge from common intermediates in the farnesyl pyrophosphate cyclization process [26]. Metabolic engineering strategies that target this branch point could potentially redirect flux between these competing pathways [27] [30].

Transcriptomic and metabolomic analyses have identified specific genes and enzymes involved in the competition between spathulenol and artemisinin biosynthesis [29]. The expression levels of key enzymes such as amorpha-4,11-diene synthase, which initiates artemisinin biosynthesis, directly influence the availability of farnesyl pyrophosphate for spathulenol formation [5] [30]. Understanding these competitive relationships is crucial for developing strategies to optimize the production of either compound in engineered systems [31].

Biosynthetic Relationship with Other Sesquiterpenoids

Spathulenol biosynthesis competes with multiple other sesquiterpenoid pathways that utilize farnesyl pyrophosphate as a common substrate [28] [27]. The major competing pathways include β-caryophyllene formation, germacrene A synthesis, β-farnesene production, and squalene biosynthesis [27] [29]. These diverse metabolic pathways create a complex network of substrate competition that significantly impacts spathulenol production levels [28].

β-Caryophyllene synthase represents one of the most significant competitors for farnesyl pyrophosphate utilization [27] [29]. Studies have shown that suppressing β-caryophyllene synthase expression can lead to increased artemisinin production, and similar effects would be expected for spathulenol biosynthesis [27]. The direct competition between these pathways demonstrates the importance of metabolic flux distribution in determining final product yields [30].

Germacrene A synthase and β-farnesene synthase also consume substantial amounts of farnesyl pyrophosphate, directing metabolic flux away from spathulenol formation [29] [30]. Research on pathway competition has revealed that simultaneous suppression of multiple competing enzymes can achieve more significant improvements in target compound production compared to single gene approaches [27]. These findings highlight the interconnected nature of sesquiterpenoid biosynthetic networks and the need for comprehensive metabolic engineering strategies [32].

Squalene synthase represents a particularly important competitor because it consumes two molecules of farnesyl pyrophosphate to produce one molecule of squalene [27] [29]. This pathway is essential for sterol biosynthesis but represents a major drain on the farnesyl pyrophosphate pool available for sesquiterpene production [33]. Partial suppression of squalene synthase has been shown to increase sesquiterpene production while maintaining essential sterol biosynthesis [27] [34].

Metabolic Flux Analysis

Metabolic flux analysis provides essential insights into the distribution of carbon flow through competing biosynthetic pathways affecting spathulenol production [34] [33]. These analytical approaches enable quantitative assessment of how metabolic resources are allocated between different sesquiterpenoid pathways and identify bottlenecks that limit spathulenol biosynthesis [35] [32].

Genome-scale metabolic modeling has been applied to identify optimal engineering targets for enhancing sesquiterpene production [33]. Studies using Saccharomyces cerevisiae as a model system have demonstrated that deletion of specific genes, such as those encoding NADPH-dependent glutamate dehydrogenase, can redirect metabolic flux toward sesquiterpene biosynthesis [33]. These modeling approaches reveal the systemic effects of metabolic manipulations on spathulenol production efficiency [36].

Isotope labeling studies provide direct measurements of carbon flux through different biosynthetic pathways [34]. These experiments use labeled precursors to trace the incorporation of carbon atoms into spathulenol and competing products, enabling quantitative analysis of pathway utilization [35]. Such studies have revealed the dynamic nature of metabolic flux distribution and the factors that influence pathway competition [32].

Mathematical modeling of metabolic networks has identified key regulatory points that control flux distribution between spathulenol and competing pathways [36] [34]. These models incorporate enzyme kinetics, substrate concentrations, and regulatory mechanisms to predict the effects of genetic modifications on product yields [33]. The integration of experimental data with computational modeling provides powerful tools for designing metabolic engineering strategies that optimize spathulenol production while minimizing negative effects on cellular physiology [32].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

UNII

Wikipedia

Dibromodiethyl_sulfoxide